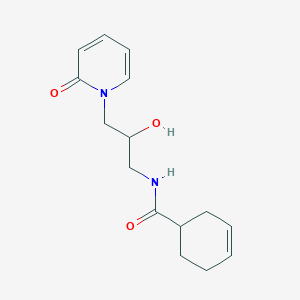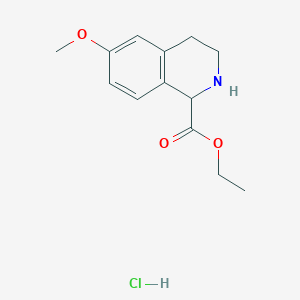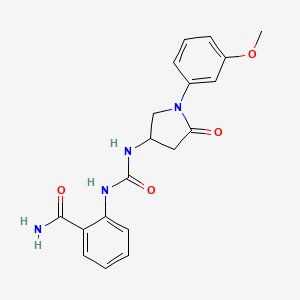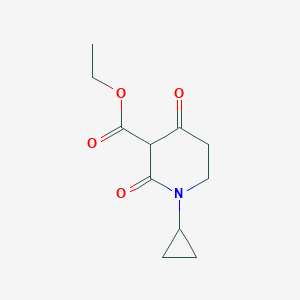![molecular formula C14H15ClFN3O B2997562 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide CAS No. 2411265-35-3](/img/structure/B2997562.png)
2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide is a chemical compound that belongs to the class of amides. It is also known as TAK-659 and is used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide involves the inhibition of BTK. BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon binding to the B-cell receptor, BTK is activated and initiates a cascade of signaling events that lead to B-cell activation and proliferation. Inhibition of BTK by TAK-659 prevents these signaling events and results in the suppression of B-cell function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide have been studied in vitro and in vivo. In vitro studies have shown that TAK-659 inhibits BTK activity in a dose-dependent manner. In vivo studies have demonstrated that TAK-659 reduces B-cell activation, proliferation, and survival in animal models of B-cell malignancies and autoimmune diseases. TAK-659 has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide in lab experiments include its high selectivity for BTK, its potency, and its ability to inhibit B-cell function. However, there are also some limitations to using TAK-659. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Also, the optimal dosage and duration of treatment with TAK-659 are yet to be determined.
Future Directions
There are several future directions for the research on 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide. One direction is to further investigate its potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is to study its safety and efficacy in humans. Additionally, the development of new BTK inhibitors based on the structure of TAK-659 is a promising area of research. Finally, the combination of TAK-659 with other drugs or therapies may enhance its therapeutic effects and reduce its limitations.
Synthesis Methods
The synthesis of 2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with 1-methyl-1H-pyrazole-4-carboxaldehyde to form the intermediate. This intermediate is then treated with chloroacetyl chloride to yield the final product. The synthesis of this compound has been described in detail in a research article by Takahashi et al. (2017).
Scientific Research Applications
2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide has been studied for its potential therapeutic properties. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Therefore, TAK-659 is being investigated as a potential drug candidate for these diseases.
properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O/c1-9(15)14(20)18-13(11-7-17-19(2)8-11)10-3-5-12(16)6-4-10/h3-9,13H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRMOZPEZQPVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC=C(C=C1)F)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-2-carboxamide](/img/structure/B2997485.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)



![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)

